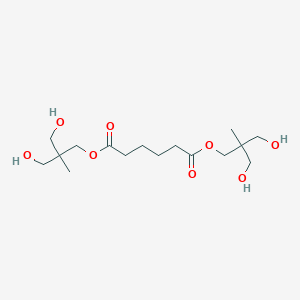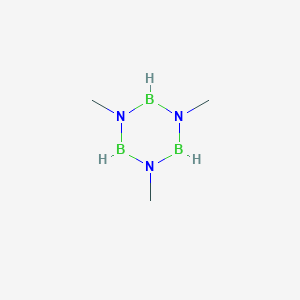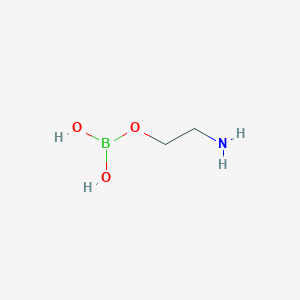
Monoethanolamine borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monoethanolamine borate (MEAB) is a boron-containing compound that has gained attention due to its unique properties and potential applications in various fields, including agriculture, medicine, and industry. MEAB is a white, crystalline powder that is soluble in water and has a molecular weight of 149.8 g/mol. In
科学的研究の応用
Monoethanolamine borate has been extensively studied for its potential applications in various fields. In agriculture, Monoethanolamine borate has been shown to enhance plant growth and improve crop yield by promoting root development, increasing nutrient uptake, and protecting plants from environmental stressors. In medicine, Monoethanolamine borate has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis (programmed cell death) in cancer cells. Monoethanolamine borate has also been studied for its antimicrobial properties, as it has been shown to inhibit the growth of various bacteria and fungi.
作用機序
The mechanism of action of Monoethanolamine borate is not fully understood, but it is believed to involve the interaction of boron with biological molecules such as proteins and nucleic acids. Boron is known to form complexes with biomolecules, which can alter their function and activity. In plants, Monoethanolamine borate is believed to promote root growth by stimulating the production of auxin, a plant hormone that regulates growth and development. In cancer cells, Monoethanolamine borate is believed to induce apoptosis by activating the caspase pathway, a series of enzymes that are involved in programmed cell death.
生化学的および生理学的効果
Monoethanolamine borate has been shown to have various biochemical and physiological effects. In plants, Monoethanolamine borate has been shown to increase the activity of enzymes involved in nitrogen metabolism and photosynthesis, which can improve plant growth and yield. In cancer cells, Monoethanolamine borate has been shown to induce DNA damage and inhibit cell proliferation, which can lead to apoptosis. Monoethanolamine borate has also been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.
実験室実験の利点と制限
Monoethanolamine borate has several advantages for use in lab experiments. It is relatively easy to synthesize and has low toxicity, making it safe to handle and use. Monoethanolamine borate is also stable under a wide range of conditions, which makes it suitable for use in various experimental setups. However, Monoethanolamine borate has some limitations, such as its limited solubility in organic solvents, which can make it difficult to use in certain experiments. Monoethanolamine borate can also form complexes with other molecules, which can interfere with experimental results.
将来の方向性
There are several future directions for research on Monoethanolamine borate. In agriculture, further studies are needed to determine the optimal conditions for using Monoethanolamine borate as a plant growth promoter, as well as its effects on different crop species. In medicine, more research is needed to determine the anticancer potential of Monoethanolamine borate and its mechanisms of action. Monoethanolamine borate could also be investigated for its potential as an antimicrobial agent, as well as its effects on other biological processes such as inflammation and immune function. Finally, further studies are needed to optimize the synthesis method of Monoethanolamine borate and develop new derivatives with improved properties and applications.
Conclusion
In conclusion, Monoethanolamine borate is a boron-containing compound that has potential applications in various fields, including agriculture, medicine, and industry. Its synthesis involves the reaction of MEA with boric acid in the presence of a catalyst, and it has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on Monoethanolamine borate could lead to new discoveries and applications in the future.
合成法
The synthesis of Monoethanolamine borate involves the reaction of monoethanolamine (MEA) with boric acid. The reaction takes place in the presence of a catalyst, usually sulfuric acid, at a temperature of around 100°C. The resulting product is then purified through recrystallization and drying. The chemical equation for the synthesis of Monoethanolamine borate is as follows:
H3BO3 + C2H7NO → C2H8BNO2 + H2O
特性
CAS番号 |
10377-81-8 |
|---|---|
製品名 |
Monoethanolamine borate |
分子式 |
C2H8BNO3 |
分子量 |
104.9 g/mol |
IUPAC名 |
2-aminoethoxyboronic acid |
InChI |
InChI=1S/C2H8BNO3/c4-1-2-7-3(5)6/h5-6H,1-2,4H2 |
InChIキー |
JCAYXDKNUSEQRT-UHFFFAOYSA-N |
SMILES |
B(O)(O)OCCN |
正規SMILES |
B(O)(O)OCCN |
その他のCAS番号 |
68130-12-1 10377-81-8 |
物理的記述 |
Liquid |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



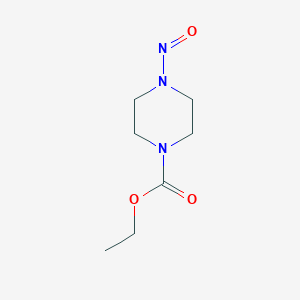
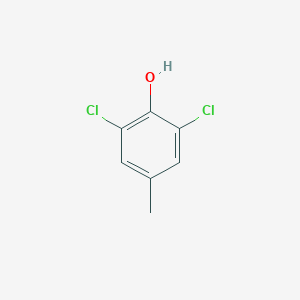
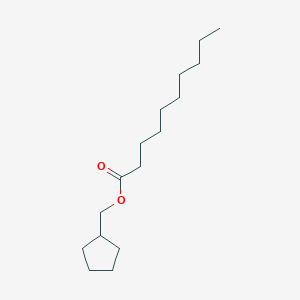
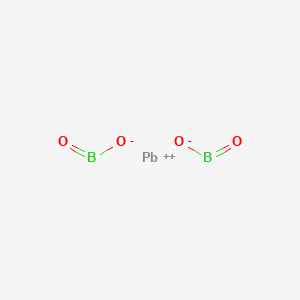
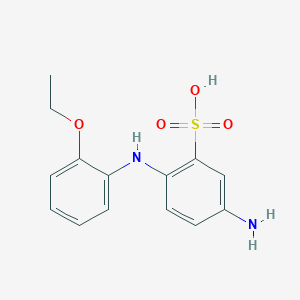
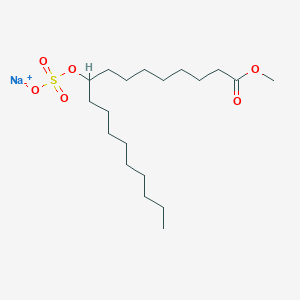
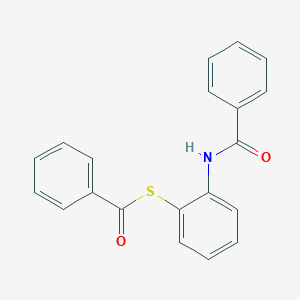
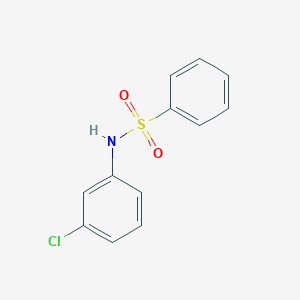
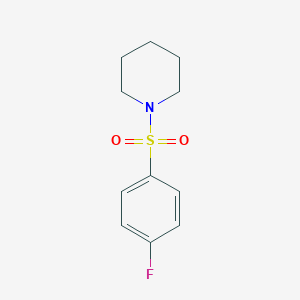
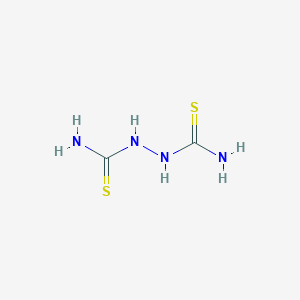
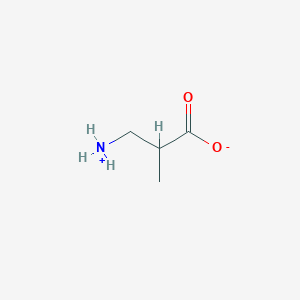
![Disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B86870.png)
